molecular formula C47H88N14O12S B15130229 IL-1 Receptor Peptide (human)

IL-1 Receptor Peptide (human)

Cat. No.: B15130229
M. Wt: 1073.4 g/mol
InChI Key: RUDXDGWGCJILTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Interleukin-1 (IL-1) Receptor Peptide (human) refers to peptide components derived from or mimicking the IL-1 receptor system, which plays a central role in mediating inflammatory and immune responses. The IL-1 receptor family includes two primary signaling receptors: IL-1 Receptor Type I (IL-1RI) and IL-1 Receptor Type II (IL-1RII), as well as the IL-1 Receptor Accessory Protein (IL-1RAcP). IL-1RI forms a heterodimeric complex with IL-1RAcP upon ligand binding (IL-1α or IL-1β), initiating downstream signaling pathways such as NF-κB and MAPK . In contrast, IL-1RII lacks a cytoplasmic signaling domain and functions as a "decoy receptor," sequestering IL-1 ligands (e.g., IL-1β) to inhibit signaling .

The IL-1 Receptor Peptide (human) may encompass synthetic peptides designed to modulate receptor-ligand interactions, such as blocking IL-1 binding or mimicking receptor domains for research applications. For example, a KLH-conjugated peptide derived from IL-1RI is utilized to generate antibodies for studying receptor-ligand binding dynamics . These peptides are critical tools for elucidating IL-1 signaling mechanisms and developing therapeutic interventions.

Properties

IUPAC Name

2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H88N14O12S/c1-9-24(5)34(58-38(64)28(49)16-13-14-20-48)45(71)57-32(23-74)41(67)61-36(26(7)11-3)42(68)54-29(17-15-21-53-47(51)52)39(65)59-35(25(6)10-2)43(69)55-30(18-19-33(50)63)40(66)60-37(27(8)12-4)44(70)56-31(22-62)46(72)73/h24-32,34-37,62,74H,9-23,48-49H2,1-8H3,(H2,50,63)(H,54,68)(H,55,69)(H,56,70)(H,57,71)(H,58,64)(H,59,65)(H,60,66)(H,61,67)(H,72,73)(H4,51,52,53)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDXDGWGCJILTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CS)C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H88N14O12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1073.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The IL-1 Receptor Peptide (human) is synthesized using the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis technique . This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by an Fmoc group, which is removed before the next amino acid is added. The process is repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified.

Industrial Production Methods: Industrial production of the IL-1 Receptor Peptide (human) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to ensure purity and correct sequence.

Chemical Reactions Analysis

Interaction Mechanisms with IL-1R1

IL-1 receptor peptides inhibit IL-1β by competing for binding to IL-1R1. Key reactions include:

Binding Site Analysis

  • Peptide 1 : Binds to IL-1β at residues 47–55 (β4–β5 loop) and 87–96 (β7–β8 loop), disrupting receptor-ligand interaction .

  • DAP1-2 : Targets the IL-1R1 receptor, blocking IL-1β-induced signaling (e.g., NF-κB activation) .

  • IL-1ra : Competes with IL-1β for IL-1R1 binding, acting as a natural antagonist .

Peptide Binding Site Inhibition Mechanism Key Reference
Peptide 1IL-1β β4–β5 and β7–β8 loopsNon-competitive inhibition via direct ligand binding
DAP1-2IL-1R1 receptor siteBlocks IL-1β binding and downstream signaling
IL-1raIL-1R1 extracellular domainCompetitive inhibition of IL-1β/α binding

IL-1β Inhibition

  • IL-1ra : Reduces IL-1β-induced cytokine production (e.g., IL-6) and inflammatory responses .

  • Synthetic Peptides :

    • Peptide 1 : Inhibits IL-1β-induced JNK/ROCK2 phosphorylation and COX-2 expression in macrophages .

    • DAP1-2 : Reduces IL-1β levels and gene expression in LPS-stimulated RAW264.7 cells .

Dose Dependency

Higher concentrations of IL-1β overcome IL-1ra’s buffering capacity, leading to amplified inflammation . Synthetic peptides like DAP1-2 show dose-dependent inhibition, with IC₅₀ values in the micromolar range .

Therapeutic Implications

  • Cancer and Autoinflammatory Diseases : IL-1β blockade by peptides reduces inflammation and disease progression .

  • Vaccine-Induced Inflammation : IL-1ra upregulation in murine models protects against RNA vaccine toxicity, unlike in humans .

Peptide 1 Analogues

  • [(3R*,4S*)-Hgl3]-1 : Incorporates a β-hydroxyl-α-amino-γ-lactam (Hgl) residue to mimic threonine, enhancing stability and binding .

  • Synthesis Workflow :

    • Resin Loading : Propargylamine or propargyl alcohol is attached to the resin.

    • Agl/Hgl Incorporation : Fmoc-protected Agl/Hgl derivatives are coupled using HATU/DIPEA.

    • Cleavage and Purification : Peptides are cleaved from the resin and purified via RP-HPLC .

Scientific Research Applications

The IL-1 Receptor Peptide (human) has a wide range of scientific research applications:

Mechanism of Action

The IL-1 Receptor Peptide (human) exerts its effects by binding to the IL-1R1 receptor, thereby blocking the interaction of interleukin-1β with its receptor . This inhibition prevents the downstream signaling cascade that leads to inflammation. The peptide effectively modulates the immune response by reducing the production of pro-inflammatory cytokines and other inflammatory mediators.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Features of IL-1 Receptor Peptide and Related Compounds

Compound Type Target/Mechanism Binding Specificity Half-Life (Human) Key Applications References
IL-1 Receptor Peptide Synthetic peptide Mimics IL-1 receptor domains IL-1α, IL-1β, IL-1Ra Variable (research use) Antibody production, receptor studies
Anakinra Recombinant IL-1Ra Competitively inhibits IL-1RI signaling IL-1α, IL-1β 4–6 hours Treatment of sJIA, rheumatoid arthritis
Canakinumab Anti-IL-1β monoclonal Ab Neutralizes IL-1β IL-1β only ~28 days sJIA, cryopyrin-associated periodic fever
Rilonacept IL-1 Trap (Fc fusion) Binds IL-1α, IL-1β, IL-1Ra IL-1α, IL-1β, IL-1Ra 8.6 days sJIA, pericarditis
IL-1RII (Decoy Receptor) Natural receptor Sequesters IL-1β via endocytosis IL-1β (not IL-1Ra) N/A Endogenous regulation of IL-1 signaling
LL37 Peptide Antimicrobial peptide Activates P2X7 receptor → IL-1β release P2X7 receptor Minutes–hours Research on IL-1β processing

Key Research Findings

IL-1 Receptor Peptide vs. IL-1 Inhibitors Anakinra: As a recombinant IL-1Ra, it blocks both IL-1α and IL-1β binding to IL-1RI. Clinical studies in systemic juvenile idiopathic arthritis (sJIA) show rapid symptom relief but short half-life (4–6 hours), necessitating daily injections . Canakinumab: Monoclonal antibody targeting IL-1β with high specificity and a prolonged half-life (~28 days). It reduces inflammatory markers in sJIA without suppressing IL-1α, minimizing off-target effects . Rilonacept: Acts as a soluble decoy receptor (IL-1 Trap) with affinity for IL-1α, IL-1β, and IL-1Ra. Its intermediate half-life (8.6 days) balances dosing frequency and efficacy in chronic conditions .

Decoy Receptor IL-1RII IL-1RII internalizes IL-1β via clathrin-mediated endocytosis, reducing extracellular IL-1β levels.

Synthetic Peptides in Research

  • Peptides mimicking IL-1RI domains (e.g., KLH-conjugated peptides) enable antibody generation for receptor mapping. These tools clarify interactions between IL-1 ligands and receptor complexes .
  • The LL37 peptide indirectly modulates IL-1β release by activating the P2X7 receptor, highlighting cross-talk between innate immunity and IL-1 processing .

Critical Notes

  • Therapeutic Specificity : While Anakinra and Rilonacept target multiple IL-1 family members, Canakinumab’s IL-1β specificity reduces infection risks but may limit efficacy in IL-1α-driven pathologies .
  • Endogenous Regulation: IL-1RII and IL-1Ra provide natural counterbalances to IL-1 signaling. Synthetic peptides or biologics must navigate this complexity to avoid disrupting homeostasis .
  • Research Limitations: Peptide-based tools (e.g., KLH conjugates) are invaluable for mechanistic studies but lack therapeutic utility due to rapid degradation and immunogenicity .

Q & A

Basic Research Questions

Q. How can researchers quantify IL-1 receptor peptide expression in human tissue samples?

  • Methodological Answer : Immunohistochemistry (IHC) using validated antibodies (e.g., CD121a monoclonal antibody) is a standard approach. Fix tissue samples in 10% neutral-buffered formaldehyde, embed in paraffin, and section at 5 µm thickness. Perform antigen retrieval, block nonspecific binding, and incubate with primary antibodies. Use scoring systems for immunopositive cells based on staining intensity (0–3 scale) and percentage (0–100%) . For quantitative analysis, ELISA kits with high specificity for IL-1 receptor isoforms (IL-1R1/IL-1RII) are recommended. Validate assays with recombinant protein standards (e.g., ≥95% purity) and ensure detection limits align with sample matrices (serum, plasma, cell culture supernatants) .

Q. What are best practices for preparing and storing recombinant IL-1 receptor antagonist (IL-1RA) for in vitro studies?

  • Methodological Answer : Reconstitute lyophilized IL-1RA in sterile water to ≥100 µg/mL, then dilute in PBS or culture media. Avoid repeated freeze-thaw cycles; store working aliquots at -80°C for long-term stability. For short-term use (≤1 week), 4°C storage is acceptable. Include carrier proteins (0.1% HSA/BSA) to prevent adsorption loss in low-concentration solutions. Verify bioactivity (≥2×10⁶ units/mg) via cell-based assays (e.g., inhibition of IL-1β-induced IL-6 secretion in fibroblasts) .

Q. How should researchers design experiments to assess IL-1 receptor signaling in inflammatory models?

  • Methodological Answer : Use LPS-primed monocytes or macrophages to model IL-1β-driven inflammation. Stimulate cells with ATP (1–5 mM) or LL37 peptide (1–10 µg/mL) to activate P2X7 receptors and induce IL-1β processing. Measure mature IL-1β release via ELISA and validate caspase-1 activation via Western blot. Include controls with IL-1RA (10–100 ng/mL) to block IL-1R1 signaling and confirm specificity . For in vivo models, consider IL-1R1 knockout mice to isolate receptor-specific effects .

Advanced Research Questions

Q. How can conflicting data on IL-1R1 expression in temporomandibular joint disorders (TMD) be resolved?

  • Methodological Answer : Contradictions in IL-1R1 expression between ADDwR and ADDwoR subgroups (e.g., p=0.720 for staining percentage vs. p<0.05 for intensity ) may arise from sample heterogeneity or scoring subjectivity. Standardize IHC protocols across labs, use automated image analysis for quantification, and validate findings with orthogonal methods (e.g., RT-qPCR for IL-1R1 mRNA). Increase sample sizes (n≥30 per group) and stratify by clinical phenotypes (e.g., pain severity) to identify subpopulation-specific effects .

Q. What strategies improve the stability and efficacy of synthetic IL-1R1-targeting peptides like DAP1-2?

  • Methodological Answer : Optimize peptide design using computational tools (e.g., Rosetta alanine scanning) to prioritize residues critical for IL-1R1 binding (e.g., domains interacting with IL-1RA ). Enhance stability via N-terminal acetylation or cyclization. Validate efficacy in RAW 264.7 macrophages: pre-treat with LPS (5 µg/mL, 24 hr) to induce IL-1β, then dose DAP1-2 (1–50 µM). Measure IL-1β suppression via ELISA and confirm nontoxicity with MTT assays. Compare to recombinant IL-1RA for potency benchmarking .

Q. How can multi-cytokine inhibition (e.g., IL-1β and IL-6) be achieved in complex inflammatory models?

  • Methodological Answer : Design α-helical peptides targeting shared cytokine-receptor interfaces. For IL-6, derive peptides from IL-6Rα-binding regions (e.g., EEEQSSTRASRQ) and validate via THP-1 macrophage assays. Combine with IL-1RA or DAP1-2 for dual inhibition. Use dose-response curves (0.1–10 µg/mL) to assess additive/synergistic effects on cytokine secretion (ELISA) and gene expression (RT-qPCR). Address cross-talk via phospho-STAT3/NF-κB pathway analysis .

Methodological Considerations

  • Statistical Analysis : Apply ANOVA with post-hoc LSD tests for group comparisons (e.g., IL-1R1 expression in TMD subgroups). Report effect sizes and confidence intervals to contextualize p-values .
  • Ethical Compliance : For human tissue studies, obtain IRB approval and document participant selection criteria (e.g., TMD diagnosis via MRI) .
  • Data Reproducibility : Adhere to Beilstein Journal guidelines: detail experimental protocols in supplements, cite original characterization data for reagents, and avoid redundant figure/table content .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.